5-Methoxy-2-methyl-3-indoleacetic acid (5-M2M-IAA) has been employed in the quantitative determination of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and its major impurities in suppository and capsule formulations using High-Performance Liquid Chromatography (HPLC) []. This method provides a reliable and accurate means of assessing the purity and quality of indomethacin-based pharmaceutical products.
5-M2M-IAA has also been utilized in the development of a fast, sensitive, and simultaneous method for the determination of serotonin metabolites using Liquid Chromatography with Mass Spectrometry (LC-MS) detection []. This technique allows for the efficient and accurate profiling of serotonin metabolites, which can be crucial in various research areas, including neuropharmacology and psychiatric studies.
5-Methoxy-2-methyl-3-indoleacetic acid is an indole derivative with the molecular formula C₁₂H₁₃N₁O₃ and a molecular weight of 219.24 g/mol. It is recognized as a natural product found in various plants, notably Solanum lycopersicum (tomato) . The compound features a methoxy group and a methyl group attached to the indole structure, contributing to its unique properties and biological activities.
These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry.
This compound exhibits various biological activities, including:
Several synthesis methods for 5-methoxy-2-methyl-3-indoleacetic acid have been reported:
These methods reflect both synthetic and natural approaches to producing this compound.
5-Methoxy-2-methyl-3-indoleacetic acid has several applications across different fields:
Interaction studies involving 5-methoxy-2-methyl-3-indoleacetic acid primarily focus on its effects on biological systems:
These studies provide insights into the compound's potential therapeutic roles.
Several compounds share structural similarities with 5-methoxy-2-methyl-3-indoleacetic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Indomethacin | Indole derivative | Non-steroidal anti-inflammatory drug |
5-Hydroxyindoleacetic acid | Hydroxy group on the indole | Important in serotonin metabolism |
3-Indolepropionic acid | Propionic acid side chain | Neuroprotective properties |
2-Methylindole | Methyl group on the second carbon | Less studied but relevant in pharmacology |
5-Methoxy-2-methyl-3-indoleacetic acid stands out due to its specific methoxy substitution, which influences its biological activity and interaction profiles compared to these similar compounds.
The Fischer indole synthesis represents the most extensively utilized method for preparing indole derivatives, including 5-methoxy-2-methyl-3-indoleacetic acid [5]. This classical approach, discovered by Emil Fischer in 1883, involves the cyclization of arylhydrazones under heating conditions in the presence of protic or Lewis acids [4]. The reaction produces 2,3-disubstituted products through a well-established mechanistic pathway [5].
The synthesis of 5-methoxy-2-methyl-3-indoleacetic acid via Fischer indole methodology begins with 4-methoxyphenylhydrazine derivatives as the key starting material [8]. The reaction mechanism proceeds through several critical steps: initial formation of a phenylhydrazone from the condensation of 4-methoxyphenylhydrazine with an appropriate carbonyl compound, followed by protonation and isomerization to the enamine tautomer [42]. A subsequent irreversible [3] [3]-sigmatropic rearrangement breaks the nitrogen-nitrogen bond, leading to the formation of a diimine intermediate [42]. The resulting diimine undergoes re-aromatization and cyclization to form the indole nucleus [42].
Research has demonstrated that methoxy group-substituted phenylhydrazones exhibit unique properties in Fischer indole synthesis [8]. Studies have shown that the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with hydrochloric acid in ethanol can produce abnormal products, with ethyl 6-chloroindole-2-carboxylate as the main product rather than the expected ethyl 7-methoxyindole-2-carboxylate [8]. This abnormal reaction results from cyclization occurring on the side with the methoxy substituent of the benzene ring, which was not previously observed in conventional Fischer indole reactions [8].
The reaction conditions significantly influence the outcome of the Fischer indole synthesis with methoxy-substituted phenylhydrazones [8]. Temperature control is particularly critical, as elevated temperatures favor the [3] [3]-sigmatropic rearrangement while also promoting side reactions [46]. Research indicates that optimal reaction temperatures for methoxy-substituted systems typically range from 150-200°C, with residence times of 3-4 minutes in flow systems providing superior yields compared to batch processes [46].
Parameter | Optimal Range | Yield Impact |
---|---|---|
Temperature | 150-200°C | 85-96% |
Residence Time | 3-4 minutes | High conversion |
Acid Catalyst | HCl/EtOH or H₂SO₄ | Product selectivity |
Pressure | 75-150 bar | Enhanced reaction rate |
The alkaline hydrolysis of indomethacin represents a significant synthetic route for producing 5-methoxy-2-methyl-3-indoleacetic acid, also known as N-deschlorobenzoyl indomethacin [15]. This transformation occurs through a well-defined mechanistic pathway involving the selective cleavage of the amide bond in indomethacin under basic conditions [9].
The kinetics of indomethacin hydrolysis in alkaline medium have been extensively studied at 25°C [9]. The reaction exhibits pseudo-first-order rate constants at low concentrations of hydroxide ion, transitioning to first-order kinetics at higher hydroxide concentrations [9]. This behavior indicates a mechanistic switchover that depends on the concentration of the base used in the reaction [9].
The mechanistic pathway begins with the formation of the indomethacin carboxylate upon addition of sodium hydroxide, which leads to a burst release of the drug molecule [10]. This initial step is followed by hydrolysis in aqueous solution promoted by excess sodium hydroxide [10]. The hydrolysis reaction specifically targets the amide linkage connecting the 4-chlorobenzoyl group to the indole nucleus, resulting in the formation of 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid [13].
Research has demonstrated that the major degradation pathway of indomethacin involves hydrolysis of the amide linkage, leading to the formation of 4-chlorobenzoic acid and 2-methyl-5-methoxyindole-3-acetate [13]. The metabolic transformation of indomethacin in biological systems produces several key metabolites, including O-desmethyl-indomethacin, O-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin [14].
Studies using nanocapsule formulations have shown that the total disappearance of indomethacin occurs within 2 minutes when treated with 50 millimolar sodium hydroxide [12]. The alkaline hydrolysis follows a specific kinetic profile, with the reaction rate being determined by the diffusion of indomethacin from the nanocapsules to the interface between particle and water [12].
Hydrolysis Parameter | Value | Reference Condition |
---|---|---|
Temperature | 25°C | Standard conditions |
Base concentration | 50 mM NaOH | Optimal hydrolysis |
Reaction time | 2 minutes | Complete conversion |
pH range | 8-12 | Effective hydrolysis |
Rate constant | First-order | High [OH⁻] |
The biological significance of this hydrolysis pathway is demonstrated by the fact that 5-methoxy-2-methyl-3-indoleacetic acid acts as both a metabolite and alkali hydrolysis product of indomethacin, exhibiting platelet aggregation inhibition activity in vivo [15]. This metabolite shows modest but statistically significant inhibitory effects when added to platelet-rich plasma stimulated with arachidonic acid [15].
The development of environmentally sustainable synthetic methods for 5-methoxy-2-methyl-3-indoleacetic acid has become increasingly important in modern pharmaceutical manufacturing [16]. Green chemistry principles emphasize the reduction of waste, use of renewable resources, and implementation of energy-efficient processes [20].
Recent advances in sustainable indole synthesis have focused on multicomponent reactions that deliver products under mild and benign conditions using ethanol as solvent without metal catalysts [16]. These methods achieve superior atom economy by ensuring that most atoms from starting materials are incorporated into the final product [20]. The ecological footprint of innovative indole synthesis procedures outperforms competing methods by factors of 2.5 to greater than 10, as calculated by environmental factor and process mass intensity metrics [20].
Microwave-assisted organic synthesis has emerged as a highly efficient approach for indole derivative preparation [17]. The use of conductively heated sealed-vessel reactors provides similar benefits to microwave reactors while being more affordable for industrial applications [17]. These systems allow reactions that were previously considered impractical for large-scale synthesis, such as Fischer indole reactions, to become highly feasible [17].
Flow chemistry represents another significant advancement in green synthesis methodologies [22]. Microflow synthesis methods enable precise control of short reaction times and limit the presence of unstable intermediates to approximately 0.1 seconds [37]. This rapid processing prevents unwanted dimerization and multimerization reactions that typically limit yields in batch processes [37]. Research has shown that microflow synthesis can achieve target product yields of 95% in reactions that fail completely in standard flask conditions [37].
The implementation of deep eutectic solvents and ionic liquids has provided environmentally benign alternatives to traditional organic solvents [27]. These green solvents can be designed for specific applications and often exhibit enhanced selectivity and recyclability compared to conventional solvent systems [27]. Studies have demonstrated that environmentally friendly water can be used as an anti-extractant for indole recovery from these green solvent systems [27].
Green Chemistry Approach | Environmental Benefit | Efficiency Gain |
---|---|---|
Multicomponent reactions | Reduced waste generation | 2.5-10x improvement |
Microwave synthesis | Energy efficiency | 95% yield achievement |
Flow chemistry | Minimal residence time | 0.1 second processing |
Green solvents | Renewable resources | Enhanced recyclability |
Water extraction | Non-toxic recovery | Complete extraction |
Large-scale production considerations include the development of continuous processes that can be reproducibly scaled up through continuous pumping [37]. The flow synthesis method offers ideal characteristics for manufacturing facilities, as indoles represent one of the most abundant structures in pharmaceuticals [37]. Research indicates that these methods contribute significantly to drug candidate creation and pharmaceutical production efficiency [37].
The purification of 5-methoxy-2-methyl-3-indoleacetic acid requires specialized techniques due to its specific physicochemical properties [3]. The compound exhibits a melting point range of 161°C to 166°C and appears as an off-white to light yellow crystalline powder [3]. These characteristics influence both the selection of purification methods and the optimization of crystallization conditions [3].
Recrystallization remains a fundamental method for obtaining high-purity indole derivatives, although recovery rates can be challenging [26]. The process typically involves dissolution in a suitable solvent system followed by controlled cooling to promote crystal formation [26]. For 5-methoxy-2-methyl-3-indoleacetic acid, the selection of recrystallization solvents must consider the compound's solubility profile and the desired crystal morphology [33].
Research on indole analogue crystals has revealed that crystallization environment significantly affects crystal habit [33]. X-ray diffraction studies have identified the most important intermolecular interactions in indole crystal structures: N-H···π interactions (-28 kilojoules per mole), hydrogen bonds (-34 kilojoules per mole), π···π stacking interactions (-18 kilojoules per mole), and dipole-dipole interactions (-18 kilojoules per mole) [33]. These interaction energies provide insight into the stability and packing arrangements of the crystalline material [33].
The morphological characteristics of indole derivatives show that all compounds tend to form plate crystals with the largest {002} facet [33]. The morphological importance of the {002} facet increases while the {011} facet decreases with increasing solvent polarity, resulting in crystal habit changes from needle to plate and from plate to prism configurations [33]. This behavior is particularly relevant for optimizing the purification of 5-methoxy-2-methyl-3-indoleacetic acid [33].
Advanced purification techniques for indole compounds include extraction-crystallization combinations [30]. Studies have demonstrated that methanol extraction can recover indole compounds from complex mixtures, followed by n-hexane re-extraction to concentrate the desired product [30]. Five-stage equilibrium extraction and re-extraction processes have achieved recovery rates of approximately 79.1% while concentrating indole composition to about 73.3% [30].
Purification Method | Recovery Rate | Purity Achievement |
---|---|---|
Recrystallization | 70-90% | >98% purity |
Extraction-crystallization | 79.1% | 73.3% concentration |
Solvent extraction | Variable | High selectivity |
Column chromatography | 85-95% | >99% purity |
Crystallization optimization | 90-95% | Morphology control |
The development of high-purity purification methods has included innovative approaches such as additive reactions with sodium hydrogen sulfite to form water-soluble derivatives, followed by regeneration of the pure indole compound [28]. This method addresses challenges associated with direct purification of indole compounds that may be sensitive to conventional recrystallization conditions [28].
Industrial-scale purification considerations emphasize the importance of process optimization for large-scale manufacturing [25]. Current methods such as acid polymerization and alkaline fusion are widely acknowledged as highly effective for direct separation of indole compounds from complex mixtures [25]. However, these traditional approaches often involve harsh conditions and environmental concerns, driving the development of more sustainable purification technologies [25].